2-(2,2,2-Trifluoroethoxy)phenacyl bromide 2-(2,2,2-Trifluoroethoxy)phenacyl bromide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17209982
InChI: InChI=1S/C10H8BrF3O2/c11-5-8(15)7-3-1-2-4-9(7)16-6-10(12,13)14/h1-4H,5-6H2
SMILES:
Molecular Formula: C10H8BrF3O2
Molecular Weight: 297.07 g/mol

2-(2,2,2-Trifluoroethoxy)phenacyl bromide

CAS No.:

Cat. No.: VC17209982

Molecular Formula: C10H8BrF3O2

Molecular Weight: 297.07 g/mol

* For research use only. Not for human or veterinary use.

2-(2,2,2-Trifluoroethoxy)phenacyl bromide -

Specification

Molecular Formula C10H8BrF3O2
Molecular Weight 297.07 g/mol
IUPAC Name 2-bromo-1-[2-(2,2,2-trifluoroethoxy)phenyl]ethanone
Standard InChI InChI=1S/C10H8BrF3O2/c11-5-8(15)7-3-1-2-4-9(7)16-6-10(12,13)14/h1-4H,5-6H2
Standard InChI Key CXAGDMAWPGYDMP-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)C(=O)CBr)OCC(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of 2-(2,2,2-trifluoroethoxy)phenacyl bromide consists of a phenacyl group (PhCOCH2Br\text{PhCOCH}_2\text{Br}) modified by a trifluoroethoxy substituent (OCH2CF3\text{OCH}_2\text{CF}_3) at the ortho position of the aromatic ring. This configuration introduces significant steric and electronic effects, influencing its reactivity and solubility. Key physicochemical properties include:

PropertyValue
Molecular FormulaC9H6BrF3O2\text{C}_9\text{H}_6\text{BrF}_3\text{O}_2
Molecular Weight283.042 g/mol
Exact Mass281.950 Da
Topological Polar Surface Area26.3 Ų
LogP (Octanol-Water)3.16
Heavy Atom Count13

The high LogP value indicates enhanced lipophilicity compared to non-fluorinated phenacyl bromides, which may improve membrane permeability in biological systems . The trifluoroethoxy group also contributes to metabolic stability, a common feature of fluorinated organic compounds .

Applications in Organic Synthesis

2-(2,2,2-Trifluoroethoxy)phenacyl bromide serves as a versatile building block in synthetic chemistry. Its applications include:

Pharmaceutical Intermediate

Fluorinated compounds are pivotal in drug design due to their ability to modulate bioavailability and target binding. The trifluoroethoxy group may enhance interactions with hydrophobic enzyme pockets, making this compound a candidate for developing kinase inhibitors or antimicrobial agents .

Materials Science

The electron-deficient aromatic ring and bromine atom facilitate polymerization reactions. For instance, it could act as a monomer in synthesizing fluorinated polyketones, which exhibit high thermal stability and chemical resistance .

Comparative Analysis with Related Compounds

The table below contrasts 2-(2,2,2-trifluoroethoxy)phenacyl bromide with analogous structures:

CompoundMolecular FormulaMolecular Weight (g/mol)LogPKey Feature
2-(Trifluoroethoxy)phenacyl bromideC9H6BrF3O2\text{C}_9\text{H}_6\text{BrF}_3\text{O}_2283.0423.16Trifluoroethoxy substituent
Phenacyl bromideC8H7BrO\text{C}_8\text{H}_7\text{BrO}199.0451.98Unsubstituted phenacyl
4-BromoacetophenoneC8H7BrO\text{C}_8\text{H}_7\text{BrO}199.0452.12Para-bromo substitution

The trifluoroethoxy group increases LogP by ~1.14 compared to phenacyl bromide, highlighting its superior lipophilicity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator